CYP450 Isoform Inhibition Profile: Moderate Multi-Isoform Activity Distinguished from Non-Hydroxylated and Des-Methyl Analogs
The target compound demonstrates a measurable multi-CYP inhibition profile in rat liver microsomes, with Ki values of 52.6 µM against CYP3A2, 127 µM against CYP1A2, and 179 µM against CYP2D1 [1]. In contrast, the des-methyl, des-dihydroxy analog 3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid (CAS 33138-04-4) has no reported CYP inhibition data in public databases, and the des-methyl analog with retained dihydroxy groups (CAS 49671-84-3) is predicted by DrugBank to be a non-inhibitor of CYP450 2C9, 2D6, and 3A4, suggesting that the combination of the 5-methyl group and the 2,3-dihydroxy side chain is required for the observed inhibitory activity [2][3]. This moderate inhibition profile is distinct from potent CYP inhibitors and may be leveraged for studying structure–metabolism relationships in benzimidazole lead optimization.
| Evidence Dimension | CYP450 isoform inhibition (Ki, µM) |
|---|---|
| Target Compound Data | CYP3A2: Ki = 52.6 µM; CYP1A2: Ki = 127 µM; CYP2D1: Ki = 179 µM (rat liver microsomes) |
| Comparator Or Baseline | CAS 33138-04-4: No CYP inhibition data available; CAS 49671-84-3: Predicted non-inhibitor of CYP2C9, CYP2D6, CYP3A4 |
| Quantified Difference | Target compound shows moderate inhibition across three CYP isoforms; comparators lack measurable CYP inhibition data or are predicted non-inhibitors |
| Conditions | Rat liver microsomes; midazolam (CYP3A2), phenacetin (CYP1A2), dextromethorphan (CYP2D1) as probe substrates |
Why This Matters
For researchers evaluating benzimidazole derivatives as drug candidates, the measurable CYP inhibition profile provides a baseline for assessing drug–drug interaction risks and for benchmarking the metabolic stability of new analogs against a characterized scaffold.
- [1] BindingDB BDBM50592756 (ChEMBL5182450). Ki: CYP3A2 52.6 µM, CYP1A2 127 µM, CYP2D1 179 µM, rat liver microsomes. View Source
- [2] PubChem CID 244034. 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid (CAS 33138-04-4). No CYP inhibition data available. View Source
- [3] DrugBank. 5-Methylbenzimidazole (CAS 614-97-1). CYP450 2C9, 2D6, 3A4 inhibitor prediction: Non-inhibitor. Benzimidazole scaffold CYP interaction data. View Source
